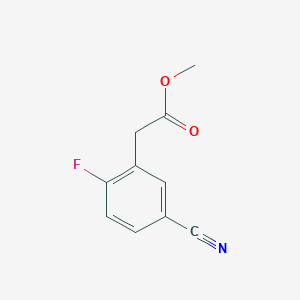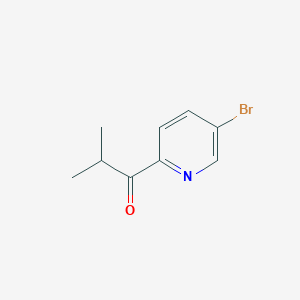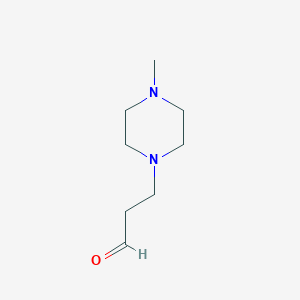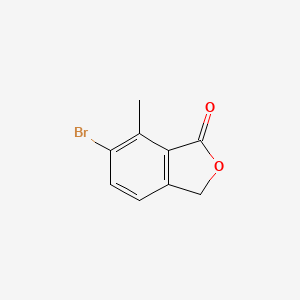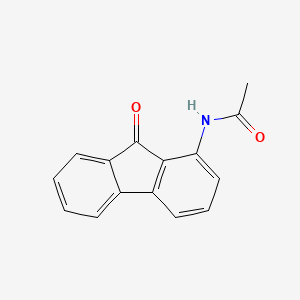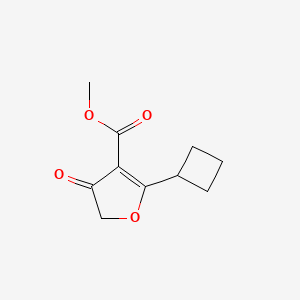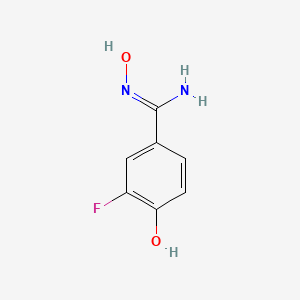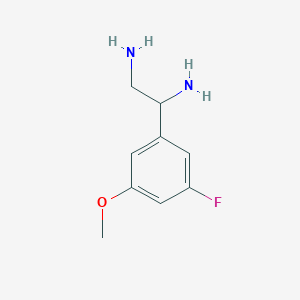![molecular formula C12H18N4S B13031400 6-Methyl-N4-(pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13031400.png)
6-Methyl-N4-(pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-N4-(pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine is a heterocyclic compound that belongs to the thienopyrimidine class
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thienopyrimidine derivatives, including 6-Methyl-N4-(pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine, typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-D]pyrimidin-4-ones . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene .
Industrial Production Methods
Industrial production methods for thienopyrimidine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-N4-(pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, such as bromoalkanes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
6-Methyl-N4-(pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 6-Methyl-N4-(pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes such as dihydrofolate reductase, leading to the disruption of nucleotide synthesis and cell proliferation . Additionally, its lipophilicity allows it to diffuse easily into cells, enhancing its bioavailability and efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-D]pyrimidin-4-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Thieno[3,4-B]pyridine Derivatives: These analogs have a different ring fusion pattern but also display diverse biological activities.
Uniqueness
6-Methyl-N4-(pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and pathways makes it a valuable compound for medicinal chemistry research .
Eigenschaften
Molekularformel |
C12H18N4S |
|---|---|
Molekulargewicht |
250.37 g/mol |
IUPAC-Name |
6-methyl-4-N-pentan-2-ylthieno[3,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H18N4S/c1-4-5-7(2)14-11-10-9(6-8(3)17-10)15-12(13)16-11/h6-7H,4-5H2,1-3H3,(H3,13,14,15,16) |
InChI-Schlüssel |
IZTQTLHIXFFTSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)NC1=NC(=NC2=C1SC(=C2)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



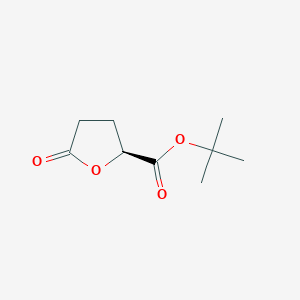
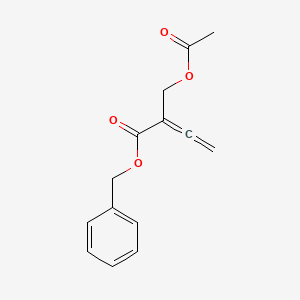
![6-Piperazinoimidazo[1,2-a]pyridinedihydrochloride](/img/structure/B13031334.png)
